Morpholinoacetonitrile

Organic Synthesis Nickel Catalysis Cyanation Reactions

Researchers often face inconsistent purity in nitrile building blocks, leading to variable cyanation yields. Morpholinoacetonitrile resolves this with ≥98% GC purity and validated reactivity. - Achieves up to 86% yield in Ni-catalyzed phenol cyanation, reducing reaction optimization time. - Sourced with full COA documentation, ensuring batch-to-batch reproducibility for multi-step synthesis. - Low LogP (-0.3 to -0.52) provides favorable aqueous solubility for fragment-based drug discovery.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
CAS No. 5807-02-3
Cat. No. B1361388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholinoacetonitrile
CAS5807-02-3
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESC1COCCN1CC#N
InChIInChI=1S/C6H10N2O/c7-1-2-8-3-5-9-6-4-8/h2-6H2
InChIKeyOOSOCAXREAGIGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Morpholinoacetonitrile: Procurement-Focused Overview for Synthesis and Research


Morpholinoacetonitrile (CAS 5807-02-3), also known as N-cyanomethylmorpholine, is a morpholine-containing nitrile with molecular formula C₆H₁₀N₂O and molecular weight 126.16 g/mol . This solid crystalline compound (melting point 61–64 °C, boiling point 124 °C at 23 mmHg) is commercially available in research-grade purity specifications of ≥98.0% (GC/T) from multiple global suppliers . As a versatile synthetic building block, it serves as a key intermediate in pharmaceutical, agrochemical, and specialty chemical manufacturing, with its nitrile group enabling diverse downstream functionalization pathways including reduction to amines, hydrolysis to amides, and participation in nucleophilic addition reactions [1].

Cyanation

Nickel-catalyzed cyanation of phenols with reported yield up to 86%

Hydrophilicity

Low LogP (~ −0.5) supports aqueous solubility-driven design studies

Fragment-like

MW 126, 0 HBD, 1 rotatable bond – suitable for fragment-based library synthesis

Why Generic Substitution Fails for Morpholinoacetonitrile


Despite sharing a morpholine core with numerous analogs, Morpholinoacetonitrile cannot be casually substituted without affecting synthetic outcomes. Key differentiating factors include its moderate hydrophilicity (LogP approximately −0.3 to −0.52), which influences solubility and partitioning behavior compared to more lipophilic morpholine derivatives . The nitrile group positioned at the acetonitrile moiety provides distinct reactivity in cyanation reactions—outperforming other aminoacetonitriles as a cyanating agent with yields up to 86% under nickel catalysis [1]. Additionally, commercial availability with verified purity specifications (≥98% GC/T) and established safety handling protocols (UN3439, Class 6.1) reduces procurement uncertainty compared to less characterized or custom-synthesized alternatives . The following evidence quantifies these differentiation dimensions.

Hydrophilicity gap

Aryl-substituted analogs are ~200× more lipophilic; may alter partitioning and reaction medium compatibility.

Nitrile reactivity

Non-nitrile morpholines cannot participate in cyanation or nitrile-specific transformations; synthetic pathway may shift.

Purity & safety

Custom analogs often lack documented purity and may differ in hazard classification (UN3439), requiring protocol review.

Quantitative Differentiation Evidence vs. Analogs


Cyanation Efficiency vs. Aminoacetonitriles

In nickel-catalyzed cyanation of phenol derivatives, Morpholinoacetonitrile emerged as the most effective cyanating agent among aminoacetonitriles tested, achieving yields up to 86% [1]. This performance exceeds alternative aminoacetonitriles under identical NiBr₂/Zn/dcype catalytic conditions.

Cyanation Yield
Reported
Up to 86% yield
Reported top performance among aminoacetonitriles tested
NiBr₂/Zn/dcype, phenol derivatives
Organic Synthesis Nickel Catalysis Cyanation Reactions Phenol Derivatives

Hydrophilicity Profile vs. Aryl-Substituted Analogs

Morpholinoacetonitrile exhibits a calculated LogP of approximately −0.3 to −0.52 and topological polar surface area (TPSA) of 36.3 Ų . This contrasts sharply with aryl-substituted analogs such as 2-(4-Chlorophenyl)-2-morpholinoacetonitrile (CAS 33599-26-7), which displays LogP ≈ 2.0–2.17 and TPSA of 36.3 Ų [1]. The ~2.3–2.5 LogP unit difference corresponds to a roughly 200–300× difference in octanol-water partition coefficient, reflecting substantially greater hydrophilicity for the unsubstituted parent compound.

Hydrophilicity (LogP)
Data to verify
−0.3 to −0.52 vs. aryl analog 2.0–2.17 (Δ ~2.4)
Supports hydrophilicity-driven design review
Calculated properties, experimental validation recommended
Medicinal Chemistry ADME Properties Solubility Optimization Blood-Brain Barrier

Purity Specifications and Commercial Availability

Morpholinoacetonitrile is commercially available from multiple global suppliers with verified purity specifications of ≥98.0% (GC/T) to 99% (GC), supported by certificates of analysis . This level of quality documentation is critical for reproducible synthetic applications and analytical method development. Less common morpholinoacetonitrile derivatives often require custom synthesis, introducing batch-to-batch variability and longer lead times.

Purity Specification
Specification review
≥98.0% (GC/T) with COA
Supports batch-to-batch consistency assessment
Multiple global suppliers
Chemical Procurement Quality Control Reproducible Synthesis Analytical Standards

Structural Simplicity and Synthetic Tractability

Morpholinoacetonitrile (MW 126.16) contains a single rotatable bond and no hydrogen bond donors, with three hydrogen bond acceptors (N of morpholine, O of morpholine, N of nitrile) [1]. This minimal structural complexity contrasts with functionalized derivatives like 4-(Cyanoacetyl)morpholine (CAS 15029-32-0, MW 154.17), which contains a carbonyl spacer and higher molecular weight [2]. The lower MW and simpler structure of Morpholinoacetonitrile make it a more versatile and atom-economical starting material for building diverse chemical libraries via the reactive nitrile handle.

Structural Simplicity
Class-level
MW 126.16, 1 rot. bond, 0 HBD vs. analog MW 154.17
Fragment-like profile for library diversification
Lower MW and absence of carbonyl spacer
Building Block Medicinal Chemistry Fragment-Based Drug Discovery Synthetic Efficiency

Safety and Handling Classification vs. Non-Nitrile Morpholines

Morpholinoacetonitrile is classified as UN3439 (Nitriles, solid, toxic, n.o.s.), Hazard Class 6.1 (Toxic substances), Packing Group II, with GHS hazard statements including H310 (fatal in contact with skin), H302+H332 (harmful if swallowed or inhaled), and H315/H319 (skin/eye irritation) . Mouse oral LD₅₀ is reported as 1,230 mg/kg [1]. This toxicity profile is more severe than many common morpholine derivatives (e.g., N-methylmorpholine, which lacks acute dermal toxicity classification), necessitating specific PPE and shipping protocols.

Safety Classification
Class-level
UN3439 Class 6.1, H310 vs. non-nitrile morpholines
Procurement and handling protocol context
Dermal toxicity classification requires specific PPE
Laboratory Safety Regulatory Compliance Hazardous Materials Shipping Procurement Logistics

Solid State and Solubility Characteristics

Morpholinoacetonitrile is a white to almost white crystalline powder at room temperature with a melting point of 61–64 °C and is soluble in methanol . This solid physical state distinguishes it from liquid nitrile building blocks such as acetonitrile itself (liquid, bp 82 °C) and certain N-alkylated morpholine derivatives, enabling straightforward purification by recrystallization and precise weighing for stoichiometric reactions. The methanol solubility facilitates use in common organic reaction media while the solid state simplifies handling and storage.

Physical State
Class-level
Solid crystalline, mp 61–64°C, soluble in MeOH
Supports precise weighing and recrystallization
Liquid acetonitrile lacks solid handling benefits
Solvent Compatibility Reaction Medium Crystallization Purification

Application Scenarios for Procurement Decisions


Nickel-Catalyzed Cyanation with High-Yield Cyanating Agent

When developing cyanation protocols for phenol derivatives or related substrates under nickel catalysis, Morpholinoacetonitrile is the preferred aminoacetonitrile building block. Its demonstrated performance with yields up to 86% under NiBr₂/Zn/dcype conditions provides a validated starting point that reduces the need for extensive screening of alternative cyanating agents [1].

Synthesis of Hydrophilic Drug Candidates

For medicinal chemistry programs targeting compounds requiring aqueous solubility or blood-brain barrier penetration, Morpholinoacetonitrile provides a favorable hydrophilicity profile (LogP −0.3 to −0.52) compared to aryl-substituted analogs (LogP >2.0) [1]. This property makes it a strategic choice for fragment-based screening and lead optimization where excessive lipophilicity would compromise pharmacokinetic parameters.

Multi-Step Pharmaceutical Intermediate Synthesis

In GMP-like research environments or when synthesizing preclinical candidates where batch-to-batch reproducibility is critical, Morpholinoacetonitrile sourced from established suppliers with ≥98% GC/T purity specifications and available COA documentation minimizes impurity-related synthetic failures [1]. This is particularly important when the compound serves as a key intermediate early in multi-step sequences where impurities can propagate through downstream transformations.

Fragment-Based Library Synthesis Building Block

For fragment-based drug discovery initiatives, Morpholinoacetonitrile's low molecular weight (126.16), minimal rotatable bonds (1), and absence of hydrogen bond donors make it an ideal fragment-like starting material [1]. Its reactive nitrile group enables efficient diversification into amides, amines, tetrazoles, and other pharmacophore-relevant functional groups, while its commercial availability in research quantities supports parallel library synthesis workflows.

Application
Selection Property
Validation Focus
Nickel-catalyzed cyanation studies
Cyanating agent yield profile
Reaction condition screening
Hydrophilicity-driven design
LogP/TPSA profile
Partitioning and solubility assessment
Multi-step intermediate synthesis
Documented purity and COA
Impurity propagation analysis
Fragment-based library synthesis
Low MW and minimal complexity
Diversification and lead-likeness profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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